![molecular formula C16H16Br2O2S B13922340 1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13922340.png)
1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromobenzylmethylsulfone is an organic compound with the molecular formula C8H9BrO2S and a molecular weight of 249.13 g/mol It is characterized by a bromine atom attached to a benzene ring, which is further substituted with a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromobenzylmethylsulfone can be synthesized through several methods. One common approach involves the bromination of benzylmethylsulfone. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: In industrial settings, the production of 3-Bromobenzylmethylsulfone may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromobenzylmethylsulfone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-aminobenzylmethylsulfone or 3-alkoxybenzylmethylsulfone can be formed.
Oxidation Products: The primary oxidation product is the corresponding sulfone.
Reduction Products: The primary reduction product is the corresponding sulfide.
Wissenschaftliche Forschungsanwendungen
3-Bromobenzylmethylsulfone has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Bromobenzylmethylsulfone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the methylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Benzylmethylsulfone: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chlorobenzylmethylsulfone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
3-Fluorobenzylmethylsulfone: Contains a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness: 3-Bromobenzylmethylsulfone is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C16H16Br2O2S |
|---|---|
Molekulargewicht |
432.2 g/mol |
IUPAC-Name |
1-bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene |
InChI |
InChI=1S/C16H16Br2O2S/c17-15-5-1-3-13(11-15)7-9-21(19,20)10-8-14-4-2-6-16(18)12-14/h1-6,11-12H,7-10H2 |
InChI-Schlüssel |
YAJKMKMZCKTMGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)CCS(=O)(=O)CCC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


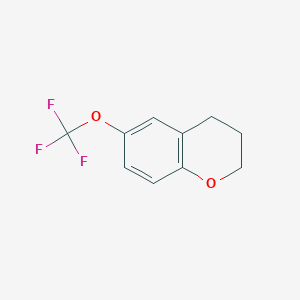
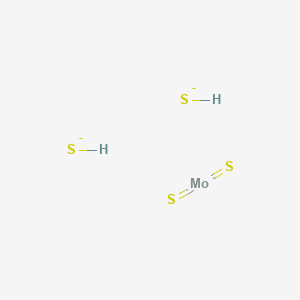


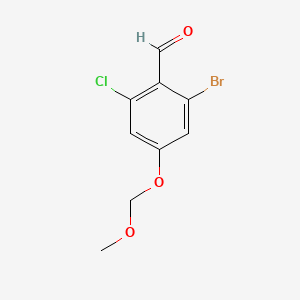
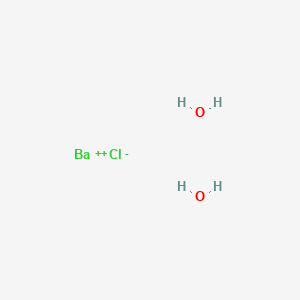

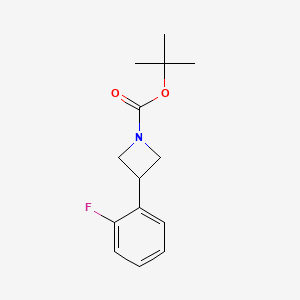
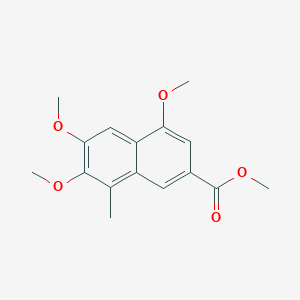
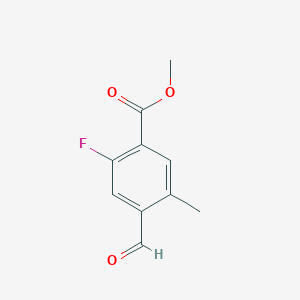
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B13922341.png)



